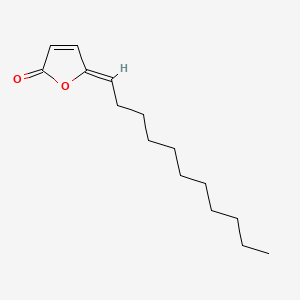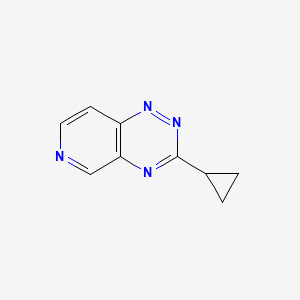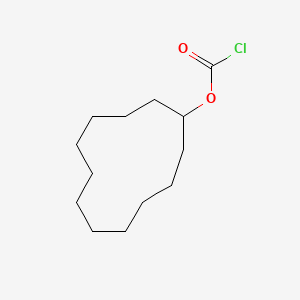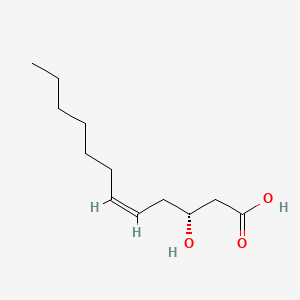
N-Methylhumantenirine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Methylhumantenirine is a synthetic organic compound that belongs to the class of N-methylated amines It is characterized by the presence of a methyl group attached to the nitrogen atom of the humantenirine molecule
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methylhumantenirine typically involves the N-methylation of humantenirine. One common method is the direct reductive N-methylation of nitro compounds. This process uses inexpensive and readily available nitro compounds as raw materials, which are then subjected to hydrogenation and methylation in a one-pot synthesis . Methylating agents such as methyl halides, methanol, dimethyl carbonate, dimethyl sulfate, and dimethyl sulfoxide are commonly used in these reactions .
Industrial Production Methods
Industrial production of this compound often employs catalytic systems to enhance the efficiency of the methylation process. Catalysts such as CuAlOx have been reported to facilitate the selective synthesis of N-methylated amines with high yields . The process is typically carried out under mild conditions, making it economically viable for large-scale production.
化学反应分析
Types of Reactions
N-Methylhumantenirine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert this compound to its amine counterparts.
Substitution: The methyl group attached to the nitrogen can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, primary and secondary amines, and various substituted amines, depending on the specific reaction conditions and reagents used.
科学研究应用
N-Methylhumantenirine has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies related to neurotransmission and enzyme inhibition.
Medicine: this compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is utilized in the production of dyes, agrochemicals, and pharmaceuticals
作用机制
The mechanism of action of N-Methylhumantenirine involves its interaction with specific molecular targets and pathways. It is known to modulate neurotransmitter systems by acting on receptors and enzymes involved in neurotransmission. The compound’s effects are mediated through its binding to these targets, leading to alterations in cellular signaling pathways .
相似化合物的比较
Similar Compounds
N-Methylaniline: An aniline derivative used as an intermediate in the production of dyes and agrochemicals.
N-Methylmethanimine: A reactive molecular substance used in organic synthesis.
N-Methyl-N-nitrosourea: An organic compound with applications in cancer research.
Uniqueness
N-Methylhumantenirine stands out due to its unique structure and specific applications in neurological research. Unlike other N-methylated amines, it has shown potential in modulating neurotransmitter systems, making it a valuable compound for studying neurological disorders and developing therapeutic agents.
属性
CAS 编号 |
93914-74-0 |
|---|---|
分子式 |
C22H28N2O4 |
分子量 |
384.5 g/mol |
IUPAC 名称 |
(7Z)-7-ethylidene-1',6'-dimethoxy-5-methylspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one |
InChI |
InChI=1S/C22H28N2O4/c1-5-13-11-23(2)19-10-22(20-9-15(13)16(19)12-28-20)17-7-6-14(26-3)8-18(17)24(27-4)21(22)25/h5-8,15-16,19-20H,9-12H2,1-4H3/b13-5+ |
InChI 键 |
ILXSNNTYRNLDCX-WLRTZDKTSA-N |
手性 SMILES |
C/C=C/1\CN(C2CC3(C4CC1C2CO4)C5=C(C=C(C=C5)OC)N(C3=O)OC)C |
规范 SMILES |
CC=C1CN(C2CC3(C4CC1C2CO4)C5=C(C=C(C=C5)OC)N(C3=O)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





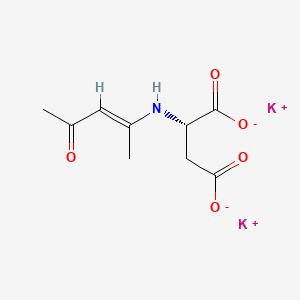
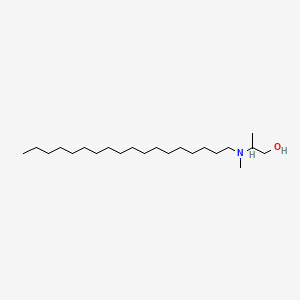


![4-[2-(2-Methoxyethoxy)ethoxy]benzene-1,3-diamine](/img/structure/B12664204.png)


